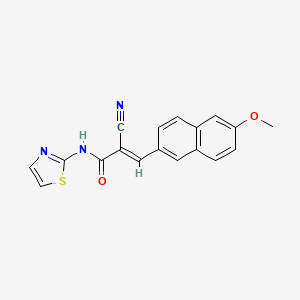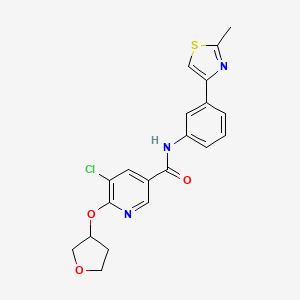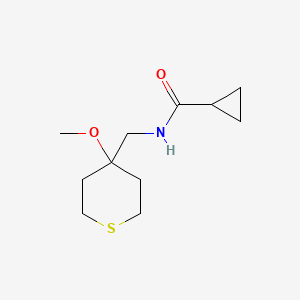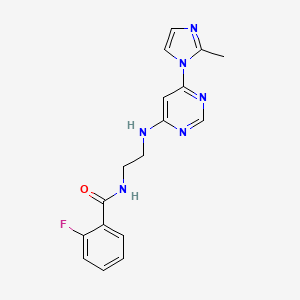
methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various piperazine derivatives has been explored in the provided studies. In one study, methyl (3-oxopiperazin-2-ylidene) acetate was reacted with N-arylmaleimides to produce novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates. This reaction took place in boiling methanol with catalytic amounts of acetic acid, leading to the formation of a new heterocyclic system . Another study synthesized a derivative of 4-hydroxycoumarin, methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, and characterized it using various spectroscopic methods . Additionally, the synthesis of 2-Br-2-methyl-1-(N-methyl-1-piperazine)-1-acetone was achieved through N-acylation reaction of N-methyl piperazine with 2-Br-2-methyl-propionyl chloride .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using different spectroscopic techniques. For instance, the methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate was characterized by UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data. Theoretical studies were conducted to find the best method for calculating stretching vibration frequencies within the molecule, with different DFT models and basis sets being tested . In another study, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was reported, revealing that the molecules form H-bonded dimers stabilized by C-H…π and C-H…O interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include 1,3-dipolar cycloaddition, N-acylation, and unexpected Friedel-Crafts reactions. For example, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters involved acylation, hydrogenolysis, and treatment with oxalyl chloride followed by aluminum chloride, leading to a tricyclic product . The N-acylation reaction used in the synthesis of 2-Br-2-methyl-1-(N-methyl-1-piperazine)-1-acetone was optimized for temperature and reaction time to achieve a high yield .
Physical and Chemical Properties Analysis
The studies provided insights into the physical and chemical properties of the synthesized compounds. The best methods for calculating the frequency of stretching vibrations for various bonds within the methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate molecule were determined, indicating the importance of selecting appropriate computational methods for accurate property prediction . The crystal structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate provided information on the compound's stability and interactions within the crystal lattice .
Aplicaciones Científicas De Investigación
Novel Heterocyclic Systems Synthesis
Researchers have explored the synthesis of novel annelated 2-oxopiperazines through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, resulting in the formation of previously undescribed compounds. This process involves the reaction in boiling methanol in the presence of catalytic amounts of acetic acid, leading to the creation of new heterocyclic systems that are significant for pharmaceutical research and development (Medvedevat et al., 2015).
Synthesis of Bis(chromenes) and Bis(chromeno[3,4-c]pyridine)
Another study focused on the synthesis of novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating piperazine moiety. These compounds were prepared via the cyclocondensation reaction of bis(2-hydroxybenzaldehyde) with appropriate β-ketoesters or acetonitrile derivatives. The significance of these compounds lies in their structural novelty and potential pharmacological activities, offering a new avenue for the development of therapeutics (Mekky & Sanad, 2019).
Antimicrobial and Antineoplastic Activities
The design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid highlighted the potential antimicrobial properties of these derivatives. Such studies are crucial for identifying new compounds with effective antimicrobial activities, addressing the growing concern over antibiotic resistance (Čačić et al., 2009).
Additionally, derivatives incorporating the piperazine moiety have been evaluated for their estrogen receptor binding affinity and molecular docking, indicating their potential in cancer therapy. These findings suggest that the structural elements of these compounds could be optimized for enhanced anti-proliferative activities, contributing to the search for new cancer treatments (Parveen et al., 2017).
Photoactive Cellulose Derivatives
In the field of material science, research has been conducted on the synthesis and characterization of photoactive cellulose derivatives. By esterifying cellulose with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, researchers have developed water-soluble polyelectrolytes with photochemically active chromene moieties. These materials have potential applications in smart materials design, where the properties of the material can be controlled by light (Wondraczek et al., 2012).
Propiedades
IUPAC Name |
methyl 2-[3-oxo-1-(2-oxochromene-3-carbonyl)piperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-14(20)9-12-15(21)18-6-7-19(12)16(22)11-8-10-4-2-3-5-13(10)25-17(11)23/h2-5,8,12H,6-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOGFCZKZPDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)


![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)


![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)
![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)